molecular formula C8H5F6NO2 B2914629 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde CAS No. 2375272-98-1

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde

Cat. No. B2914629
CAS RN: 2375272-98-1
M. Wt: 261.123
InChI Key: RJJMAIOZJHKPSF-UHFFFAOYSA-N
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Description

The compound “1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde” is a pyrrole derivative with a trifluoromethoxy group attached to the ethyl side chain. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, an aldehyde group (-CHO), and a trifluoromethoxy group (-OCF3). The presence of these functional groups would significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyrrole ring, the aldehyde group, and the trifluoromethoxy group. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The trifluoromethoxy group is relatively stable but can influence the reactivity of the molecule due to the presence of highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and volatility due to the strong carbon-fluorine bonds. The aldehyde group could make the compound polar and potentially increase its reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its reactivity, potential uses, and safety profile. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2/c9-6(17-8(12,13)14)7(10,11)15-2-1-5(3-15)4-16/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJMAIOZJHKPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C=O)C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde

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